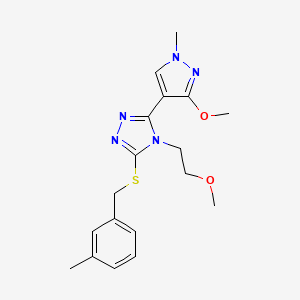![molecular formula C12H22ClNO2S B2681533 3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride CAS No. 98754-86-0](/img/structure/B2681533.png)
3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of the ethoxycarbonyl group and the thia-azoniaspiro structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the ethoxycarbonyl group via esterification. The final step involves the quaternization of the nitrogen atom to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalytic hydrogenation, oxidation, and other standard organic synthesis techniques. The process may also be scaled up using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thia-azoniaspiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic framework or the ethoxycarbonyl group.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azoniaspiro[4.5]decane chloride: Lacks the ethoxycarbonyl group but shares the spirocyclic core.
8-Methyl-1-thia-4-azoniaspiro[4.5]decane chloride: Similar structure but without the ethoxycarbonyl group.
Uniqueness
3-(Ethoxycarbonyl)-8-methyl-1-thia-4-azoniaspiro[4.5]decane chloride is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and potential applications. This functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
ethyl 8-methyl-1-thia-4-azoniaspiro[4.5]decane-3-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S.ClH/c1-3-15-11(14)10-8-16-12(13-10)6-4-9(2)5-7-12;/h9-10,13H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOZWZGEJQQUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2([NH2+]1)CCC(CC2)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)



![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2681455.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2681459.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2681461.png)
![5-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2681465.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)
![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)

![(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2681473.png)
